molecular formula C66H102N18O13S B1581378 Substance P, pro(9)- CAS No. 104486-69-3

Substance P, pro(9)-

Cat. No. B1581378
M. Wt: 1387.7 g/mol
InChI Key: UFBNSKYNZDUWSN-RZGVDQIZSA-N
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Description

Substance P (SP) is a neuropeptide that is found in the central and peripheral nervous systems of humans and other animals. It is a member of the tachykinin family of peptides and is involved in a variety of physiological processes, including pain sensation, inflammation, and the regulation of the immune system. SP is synthesized within the brain and released in response to certain stimuli, such as pain. It is also found in the gut, where it plays a role in the regulation of digestion.

Scientific Research Applications

Localization and Role in the Nervous System

Substance P has been localized within the central and peripheral nervous systems, suggesting its role as a neurotransmitter or modulator. Hokfelt et al. (1975) produced antibodies to substance P, providing evidence for its presence in primary sensory neurons and several brain areas, supporting its role in transmitting or modulating signals within the nervous system (Hokfelt, Kellerth, Nilsson, & Pernow, 1975).

Structure and Conformation

The three-dimensional structure and conformation of substance P in various solvents have been explored by Chassaing, Convert, and Lavielle (1986), revealing its extended structure in dimethylsulfoxide and pyridine, and complex conformations in water. This study also discussed how environmental factors influence substance P's structure (Chassaing, Convert, & Lavielle, 1986).

Implications for Alzheimer's Disease

Substance P levels have been investigated in the context of Alzheimer's disease (AD), with findings indicating significant reductions in substance P-like immunoreactivity in the cerebral cortex and hippocampus of AD patients. This suggests that substance P neurons or their terminals are vulnerable to the pathophysiological process in AD (Beal & Mazurek, 1987).

Role in Inflammation

Substance P expression has been found elevated in inflamed human periradicular tissue, indicating its significant role in modulating inflammatory responses. Tuncer, Alaçam, and Oral (2004) found that substance P-expressing neutrophils, macrophages, and plasma cells were present in acute and chronic periradicular granulomas, suggesting that substance P may modulate clinical inflammatory responses through its release from neuronal or immunocompetent cell populations (Tuncer, Alaçam, & Oral, 2004).

Interaction with the Immune System

Substance P has also been shown to play a major role in modulating inflammatory and immune responses, altering the physiological responses of lymphocytes and macrophages. This highlights its significance beyond the nervous system, impacting immune system dynamics as well (McGillis, Mitsuhashi, & Payan, 1990).

properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H102N18O13S/c1-39(2)36-47(58(90)75-43(55(71)87)29-35-98-3)80-62(94)52-24-15-34-84(52)65(97)49(38-41-18-8-5-9-19-41)81-59(91)48(37-40-16-6-4-7-17-40)79-57(89)44(25-27-53(69)85)76-56(88)45(26-28-54(70)86)77-60(92)51-23-14-33-83(51)64(96)46(21-10-11-30-67)78-61(93)50-22-13-32-82(50)63(95)42(68)20-12-31-74-66(72)73/h4-9,16-19,39,42-52H,10-15,20-38,67-68H2,1-3H3,(H2,69,85)(H2,70,86)(H2,71,87)(H,75,90)(H,76,88)(H,77,92)(H,78,93)(H,79,89)(H,80,94)(H,81,91)(H4,72,73,74)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBNSKYNZDUWSN-RZGVDQIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H102N18O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1387.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Substance P, pro(9)-

CAS RN

104486-69-3
Record name Substance P, pro(9)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104486693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Mantz, JC Delumeau, J Cordier, F Petitet - British journal of anaesthesia, 1994 - Elsevier
Propofol has been shown recently to alter cellular communication mediated by gap junctions between astrocytes (a glial cell subpopulation involved in major brain functions). As …
Number of citations: 24 www.sciencedirect.com
C Ruby - 2007 - Elsevier
Number of citations: 0

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